Methyl (R)-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate Methyl (R)-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate BAY39-5493 is a hepatitis B virus inhibitor. BAY39-5493 possess in vitro and in vivo antiviral activity. BAY39-5493 may have potential for future therapeutic regimens to combat chronic HBV infection.
Brand Name: Vulcanchem
CAS No.: 247037-81-6
VCID: VC0520507
InChI: InChI=1S/C16H13ClFN3O2S/c1-8-12(16(22)23-2)13(10-4-3-9(18)7-11(10)17)21-14(20-8)15-19-5-6-24-15/h3-7,13H,1-2H3,(H,20,21)/t13-/m0/s1
SMILES: CC1=C(C(N=C(N1)C2=NC=CS2)C3=C(C=C(C=C3)F)Cl)C(=O)OC
Molecular Formula: C17H15ClFN3O2S
Molecular Weight: 379.8344

Methyl (R)-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate

CAS No.: 247037-81-6

Cat. No.: VC0520507

Molecular Formula: C17H15ClFN3O2S

Molecular Weight: 379.8344

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Methyl (R)-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate - 247037-81-6

Specification

CAS No. 247037-81-6
Molecular Formula C17H15ClFN3O2S
Molecular Weight 379.8344
IUPAC Name methyl (4R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate
Standard InChI InChI=1S/C16H13ClFN3O2S/c1-8-12(16(22)23-2)13(10-4-3-9(18)7-11(10)17)21-14(20-8)15-19-5-6-24-15/h3-7,13H,1-2H3,(H,20,21)/t13-/m0/s1
Standard InChI Key JIQRTJRFRXOOQE-AWEZNQCLSA-N
SMILES CC1=C(C(N=C(N1)C2=NC=CS2)C3=C(C=C(C=C3)F)Cl)C(=O)OC
Appearance Solid powder

Introduction

Physical and Chemical Properties

Methyl (R)-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate possesses distinctive physical and chemical properties that are integral to understanding its behavior in biological systems and its potential applications in pharmaceutical development. These properties are determined by its molecular structure, the nature of its functional groups, and the spatial arrangement of its atoms.

Basic Physical Properties

The basic physical properties of the compound are summarized in the following table:

PropertyValueSource
Molecular FormulaC16H13ClFN3O2S
Molecular Weight365.8 g/mol
Physical StateSolid
Purity (Commercial)>98%
CAS Registry Numbers247037-81-6, 1579251-94-7
InChI KeyQMZPEPRAOFNSQH-ZDUSSCGKSA-N

It is important to note that there appears to be a discrepancy in the reported molecular formula and weight among different sources. While most sources report C16H13ClFN3O2S with a molecular weight of approximately 365.8 g/mol , one source reports C17H15ClFN3O2S with a molecular weight of 379.8344. This discrepancy might be attributed to differences in the interpretation of the compound's structure or potential variations in commercial preparations.

Structural Characteristics

The compound features several key structural elements that define its chemical identity and potential biological activity:

  • A dihydropyrimidine core that serves as the central scaffold of the molecule

  • A chiral center at the C4 position with R-configuration

  • A 2-chloro-4-fluorophenyl substituent at the C4 position

  • A thiazolyl group at the C2 position

  • A methyl ester group at the C5 position

  • A methyl substituent at the C6 position

This unique structural arrangement contributes to the compound's three-dimensional conformation and influences its interactions with biological targets. The presence of multiple aromatic and heterocyclic rings creates a rigid molecular framework with specific electronic distribution patterns that are critical for molecular recognition events .

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